molecular formula C11H22N2O B1386191 N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide CAS No. 1095170-16-3

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No. B1386191
CAS RN: 1095170-16-3
M. Wt: 198.31 g/mol
InChI Key: HPAHOCMVEBYDRY-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide (MMPPC) is a novel synthetic compound with potential applications in the fields of medicine and biotechnology. MMPPC has been studied extensively in recent years due to its unique properties and potential therapeutic benefits.

Scientific Research Applications

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been studied extensively in the fields of medicine and biotechnology due to its unique properties. It has been shown to have potential applications as an anti-inflammatory agent, as a modulator of cell membrane permeability, and as a potential therapeutic agent for neurological disorders. Additionally, N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been studied for its potential applications in the treatment of cancer, as an antioxidant, and as a tool for drug delivery.

Mechanism of Action

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been shown to modulate the permeability of cell membranes, which is thought to be the primary mechanism of action. In particular, N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been shown to increase the permeability of the cell membrane to ions and small molecules. Additionally, N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been shown to interact with cellular proteins and receptors, which may be responsible for its anti-inflammatory and therapeutic effects.
Biochemical and Physiological Effects
N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In particular, N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been shown to reduce inflammation, modulate cell membrane permeability, and act as an antioxidant. Additionally, N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. Additionally, N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has been shown to have neuroprotective and neurotrophic effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. In particular, it is a relatively stable compound and is easily synthesized. Additionally, N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide is relatively non-toxic and is effective at low concentrations. However, there are some limitations to the use of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide in laboratory experiments. In particular, it is difficult to measure the concentration of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide in solution due to its low solubility. Additionally, the effects of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide on cells can vary depending on the concentration and duration of exposure.

Future Directions

The potential applications of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide are still being explored. Potential future directions include further research into its anti-inflammatory and therapeutic effects, as well as its potential applications in drug delivery and cancer treatment. Additionally, research into the effects of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide on other cellular proteins and receptors could lead to new therapeutic applications. Finally, further research into the mechanism of action of N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide could lead to a better understanding of its effects on cells and its potential therapeutic benefits.

properties

IUPAC Name

N-methyl-N-(2-methylpropyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)8-13(3)11(14)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHOCMVEBYDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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